(1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol
CAS No.: 81702-43-4
Cat. No.: VC1800253
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81702-43-4 |
|---|---|
| Molecular Formula | C16H17NO2 |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | (5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol |
| Standard InChI | InChI=1S/C16H17NO2/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,17-19H,6-7,10H2/t14-/m0/s1 |
| Standard InChI Key | JUDKOGFHZYMDMF-AWEZNQCLSA-N |
| Isomeric SMILES | C1CNC[C@H](C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 |
| SMILES | C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 |
| Canonical SMILES | C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 |
Introduction
Chemical Properties and Identification
Chemical Identity and Structure
(1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol is a benzazepine derivative with a phenyl group attached to the benzazepine skeleton. The compound contains a seven-membered nitrogen-containing ring fused with a benzene ring that bears two hydroxyl groups at positions 7 and 8 . The "1S" designation in the name refers to the specific stereochemistry at position 1, indicating the S-enantiomer configuration. This stereochemical configuration is critical for its biological activity and distinguishes it from its R-enantiomer counterpart.
The compound's core structural features include the tetrahydrobenzazepine skeleton, the phenyl substituent, and the catechol moiety (the 7,8-dihydroxy substitution pattern on the aromatic ring). These structural elements contribute to its ability to interact with dopamine receptors and influence neurotransmitter systems . The catechol group in particular plays a significant role in its receptor binding properties, mimicking the hydroxyl groups present in the natural neurotransmitter dopamine.
Physical and Chemical Properties
The compound (1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol has a molecular formula of C16H17NO2 with a molecular weight of 255.31 g/mol . It is registered with the Chemical Abstracts Service (CAS) under the number 81702-43-4 and has been assigned the UNII identifier G5IHG5BM57 . This compound exists as the S-enantiomer of SKF 38393 and is structurally characterized as a conjugate base of (S)-SKF 38393(1+) .
The compound's physical properties are influenced by its functional groups, particularly the two hydroxyl groups which confer some water solubility while the phenyl and benzazepine rings contribute to its lipophilicity. This balance of hydrophilic and lipophilic properties affects its pharmacokinetic profile, including absorption, distribution, and ability to cross the blood-brain barrier—properties essential for its use in neuropharmacological research.
Table 1: Chemical Properties of (1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol
| Property | Value |
|---|---|
| PubChem CID | 6603799 |
| Molecular Formula | C16H17NO2 |
| Molecular Weight | 255.31 g/mol |
| CAS Number | 81702-43-4 |
| UNII | G5IHG5BM57 |
| Creation Date | 2006-05-30 |
| Modification Date | 2025-02-22 |
Stereochemistry and Related Compounds
(1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol represents one stereoisomer within a family of structurally related benzazepine compounds. The compound is specifically the S-enantiomer of SKF 38393, with the stereocenter at position 1 of the benzazepine ring system . Its enantiomeric counterpart is (R)-SKF 38393, which possesses distinct pharmacological properties. The stereochemical configuration significantly influences the compound's biological activity and receptor binding profile.
A structurally related compound is (1R)-6-Chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol, also known as R-(+)-SKF-81297 . This compound shares the benzazepine-7,8-diol scaffold but differs in having the R-configuration at position 1 and an additional chloro substituent at position 6. The molecular formula for this related compound is C16H16ClNO2 with a molecular weight of 289.75 g/mol . These structural variations between related benzazepines create a spectrum of compounds with differing selectivity profiles and potencies at dopamine receptor subtypes.
Pharmacological Properties
Receptor Binding Profile
(1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol functions primarily as a dopamine D1 receptor agonist. The compound belongs to the benzazepine class of dopaminergic agents that have been extensively used as pharmacological tools to investigate dopamine receptor subtypes and their functions . As the S-enantiomer of SKF 38393, this compound exhibits stereoselectivity in its binding to dopamine receptors, which contributes to its specificity of action compared to the racemic mixture or the R-enantiomer.
The selective activation of D1 receptors by this compound makes it valuable for distinguishing D1-mediated effects from those mediated by D2 receptors in experimental settings . This selectivity is crucial for neuropsychopharmacological research aimed at understanding the distinct roles of different dopamine receptor subtypes in normal brain function and in pathological conditions. The compound's interaction with D1 receptors initiates intracellular signaling cascades that ultimately lead to various physiological and behavioral effects observed in experimental models.
Neurotransmitter System Interactions
While (1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol is primarily characterized as a D1 receptor agonist, research has revealed its significant interactions with other neurotransmitter systems, particularly serotonin. Studies have demonstrated that SKF 38393 inhibits the synaptosomal uptake of tritiated serotonin with an IC50 value of 910 ± 60 nmol/l . This serotonin reuptake inhibition property places the compound within the range of activity observed for certain antidepressants, suggesting a potential mechanism by which it may influence mood and affect.
Pharmacokinetic Properties
The pharmacokinetic profile of (1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol is influenced by its chemical structure, particularly the presence of hydroxyl groups that affect its solubility and distribution. While specific detailed pharmacokinetic data for the S-enantiomer is limited in the available search results, the compound's ability to reach central nervous system targets is evidenced by its documented effects on neuronal activity and gene expression in various brain regions.
The compound's pharmacokinetic properties would be expected to include distribution to the brain with sufficient concentrations to activate dopamine D1 receptors and inhibit serotonin reuptake. The presence of the catechol moiety (7,8-dihydroxy groups) may subject the compound to metabolism by catechol-O-methyltransferase (COMT), potentially affecting its duration of action and metabolic fate. These pharmacokinetic considerations are important for understanding the temporal profile of the compound's effects and for designing experimental protocols that accurately capture its biological activity.
Neurophysiological Effects
Effects on Neuronal Firing
Research has demonstrated that (1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol and its racemic form have significant effects on neuronal activity in specific brain regions. Studies involving iontophoretic application of SKF 38393 have shown current-dependent increases in the firing of rat substantia nigra pars reticulata neurons . This excitatory effect on neuronal firing provides direct evidence of the compound's ability to modulate basal ganglia output pathways, which are crucial for motor control and various cognitive functions.
In addition to increasing baseline firing rates, SKF 38393 has been observed to augment the responsiveness of these neurons to the inhibitory neurotransmitter GABA . Current-response curves reveal that maximal increases in both baseline firing and GABA responsiveness occur at application currents of 8-10 nA . This dual effect on both excitability and inhibitory neurotransmitter sensitivity highlights the complex modulatory role of D1 receptor activation in basal ganglia circuitry. These neurophysiological effects may contribute to the behavioral and motor effects observed with dopaminergic agents.
Interactions with Other Substances
Research has uncovered interesting interactions between (1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol and other psychoactive substances, particularly cocaine. Both acute and repeated exposure to cocaine (25 mg/kg) have been shown to attenuate the induction of cFos expression triggered by SKF 38393 when administered 24 hours after a single or the last dose of cocaine . Notably, this attenuation was observed at similar levels after both single and chronic exposure to cocaine, suggesting a rapid functional down-regulation of dopamine D1-like receptors that persists without further adaptation during repeated cocaine administration .
These findings indicate a complex interplay between direct D1 receptor stimulation by SKF 38393 and the effects of cocaine on the dopaminergic system. The observed attenuation of SKF 38393-induced effects following cocaine exposure provides evidence for functional adaptation of D1 receptors, which may contribute to the development of tolerance and other neuroadaptive changes associated with psychostimulant use. This interaction highlights the utility of (1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol as a tool for investigating drug-induced plasticity in dopaminergic signaling pathways.
Table 2: Neurophysiological Effects of (1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol
| Effect | Details | Parameter |
|---|---|---|
| Serotonin Reuptake Inhibition | Inhibits synaptosomal uptake of serotonin | IC50: 910 ± 60 nmol/l |
| Neuronal Firing | Increases firing of substantia nigra pars reticulata neurons | Maximum effect at 8-10 nA |
| GABA Response | Augments neuronal responsiveness to GABA | 45 ± 9% increase at 8 nA |
| Gene Expression | Increases cFos protein expression in PVN | Effective doses: 5-20 mg/kg |
| Cocaine Interaction | Attenuation of cFos expression following cocaine exposure | Observed at 24h after 25 mg/kg cocaine |
Molecular and Cellular Mechanisms
Signal Transduction Pathways
D1 receptor activation by (1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol initiates specific intracellular signaling cascades that mediate its physiological effects. Classical D1 receptor signaling involves stimulation of adenylyl cyclase, leading to increased cyclic AMP (cAMP) production and activation of protein kinase A (PKA). This pathway ultimately leads to phosphorylation of various downstream targets, including ion channels and transcription factors, which can explain the observed effects on neuronal firing and gene expression.
The effects of SKF 38393 on substantia nigra pars reticulata neurons suggest involvement of D1 receptors located on striatonigral terminals and coupling through a pertussis toxin-sensitive pathway . This indicates that the compound's effects on neuronal activity may involve multiple signaling mechanisms, potentially including both Gs and Gi/o coupled pathways. The complex pattern of cellular responses to D1 receptor activation highlights the diversity of signaling mechanisms that can be engaged by (1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol, contributing to its varied physiological effects.
Functional Adaptations
Research with (1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol has revealed important insights into functional adaptations of dopamine receptors following drug exposure. The observed attenuation of SKF 38393-induced cFos expression after cocaine administration suggests a rapid down-regulation or desensitization of D1 receptors or their signaling pathways . Interestingly, this adaptation appears to reach its maximum after a single cocaine exposure, with no further progression observed after repeated administration .
This finding has significant implications for understanding the neuroadaptive changes that occur in response to psychostimulant exposure. The rapid functional adaptation of D1 receptors may represent an initial step in the development of tolerance and other neuroadaptive processes associated with repeated drug use. The use of (1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol as a pharmacological probe in these studies demonstrates its value as a tool for investigating receptor plasticity and adaptations in dopaminergic signaling mechanisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume